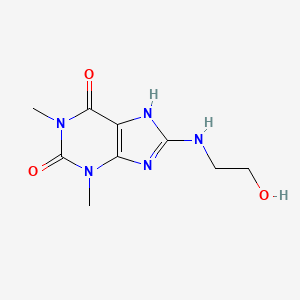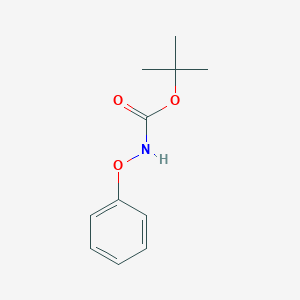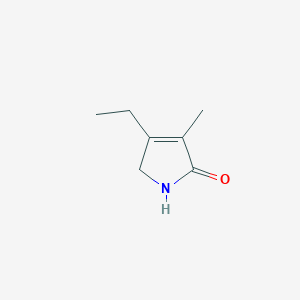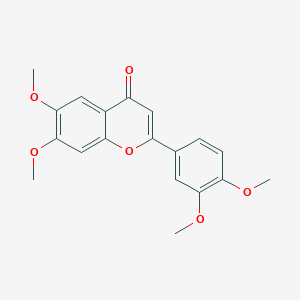
ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C7H9NO4 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves a three-component one-pot reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde . This reaction is carried out in the presence of citric acid as a catalyst . The zinc (II) complexes of this compound are readily prepared by simply mixing it with ZnSO4 in the presence of LiOH .Molecular Structure Analysis
The molecular structure of ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has been confirmed by FTIR, 1H and 13C NMR spectroscopy . The single crystal X-ray analysis provides unambiguous evidence for the structure of the synthesized product .Physical And Chemical Properties Analysis
Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a powder with a molecular weight of 171.15 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Antimicrobial Properties
Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate exhibits promising antimicrobial properties. Researchers have investigated its efficacy against various pathogens, including bacteria, fungi, and viruses. The compound’s mechanism of action involves disrupting microbial cell membranes or interfering with essential metabolic pathways. Further studies are needed to determine its specific targets and potential clinical applications .
Aldose Reductase Inhibition
Aldose reductase (AR) inhibitors play a crucial role in managing diabetic complications. Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate derivatives have been evaluated for their AR inhibitory activity. These compounds may help prevent diabetic neuropathy, retinopathy, and nephropathy by modulating sugar metabolism .
Anti-Inflammatory Activity
Inflammation contributes to various diseases, including autoimmune disorders and chronic conditions. Some studies suggest that this compound possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines or enzymes, making it a potential candidate for drug development .
Anticancer Potential
Researchers have explored the antitumor and anticancer effects of pyrrolidinone derivatives. Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate could be part of this group. Its impact on cancer cell proliferation, apoptosis, and angiogenesis warrants further investigation .
Glutaminyl Cyclase Inhibition
Glutaminyl cyclase (QC) inhibitors are relevant in treating ulcers, cancer, and neurodegenerative diseases. Some derivatives of this compound have shown QC inhibitory activity. By targeting QC, they may modulate protein aggregation and improve disease outcomes .
Heterocyclic Scaffold for Drug Design
Pyrrolidinone derivatives serve as valuable scaffolds for drug design. Researchers modify their chemical structure to create novel compounds with specific pharmacological activities. Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can inspire the development of new drugs in various therapeutic areas .
Safety and Hazards
Future Directions
The future directions for the research on ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate could involve exploring its potential as a chemotherapeutic agent for diabetes and diabetic complications . The development of effective remedies that decrease the blood glucose level as well as the risk of secondary complications simultaneously have been an area of great research interest .
Mechanism of Action
Mode of Action
It’s known that the compound’s structure has been confirmed by ftir, 1h and 13c nmr spectroscopy
Biochemical Pathways
Related compounds have been shown to have in vitro insulin-mimetic activities , suggesting potential involvement in glucose metabolism pathways.
Result of Action
Related compounds have shown potential chemotherapeutic effects against both diabetes and diabetic complications .
properties
IUPAC Name |
ethyl 4-hydroxy-5-oxo-1,2-dihydropyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-2-12-7(11)4-3-8-6(10)5(4)9/h9H,2-3H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNJPXDFKBXHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716456 | |
| Record name | Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | |
CAS RN |
772317-09-6 | |
| Record name | Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















